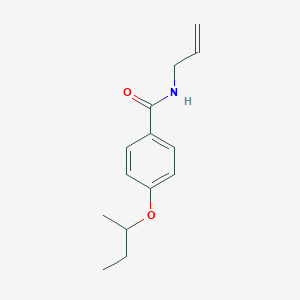![molecular formula C19H21ClN2O2 B268343 3-{[3-(2-chlorophenyl)propanoyl]amino}-N-isopropylbenzamide](/img/structure/B268343.png)
3-{[3-(2-chlorophenyl)propanoyl]amino}-N-isopropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[3-(2-chlorophenyl)propanoyl]amino}-N-isopropylbenzamide is a chemical compound that has been widely studied for its potential use in scientific research. It is also known by its chemical name, C16H19ClN2O, and has been the subject of numerous studies due to its unique properties. In
作用机制
The mechanism of action of 3-{[3-(2-chlorophenyl)propanoyl]amino}-N-isopropylbenzamide involves the inhibition of the PKC enzyme. This compound binds to the catalytic domain of PKC and prevents its activation, thereby inhibiting its downstream signaling pathways. This leads to various cellular effects, including the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[3-(2-chlorophenyl)propanoyl]amino}-N-isopropylbenzamide have been studied extensively. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells from the body.
实验室实验的优点和局限性
One of the main advantages of using 3-{[3-(2-chlorophenyl)propanoyl]amino}-N-isopropylbenzamide in lab experiments is its potency as a PKC inhibitor. This compound has been found to be highly effective in inhibiting the PKC enzyme, which makes it a valuable tool for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 3-{[3-(2-chlorophenyl)propanoyl]amino}-N-isopropylbenzamide. One potential direction is the development of more specific PKC inhibitors that can target specific isoforms of the enzyme. Another direction is the study of the compound's effects on other cellular processes, such as autophagy and inflammation. Additionally, the potential use of this compound as a therapeutic agent for cancer and other diseases is an area of ongoing research.
合成方法
The synthesis of 3-{[3-(2-chlorophenyl)propanoyl]amino}-N-isopropylbenzamide is a complex process that involves several steps. The first step involves the reaction of 2-chlorobenzoyl chloride with isopropylamine to form N-isopropyl-2-chlorobenzamide. The second step involves the reaction of N-isopropyl-2-chlorobenzamide with 3-aminopropionitrile to form 3-{[3-(2-chlorophenyl)propanoyl]amino}-N-isopropylbenzamide.
科学研究应用
3-{[3-(2-chlorophenyl)propanoyl]amino}-N-isopropylbenzamide has been used in various scientific research studies due to its unique properties. It has been found to be a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. This compound has also been used in studies related to cancer research, as PKC is often overexpressed in cancer cells.
属性
产品名称 |
3-{[3-(2-chlorophenyl)propanoyl]amino}-N-isopropylbenzamide |
|---|---|
分子式 |
C19H21ClN2O2 |
分子量 |
344.8 g/mol |
IUPAC 名称 |
3-[3-(2-chlorophenyl)propanoylamino]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C19H21ClN2O2/c1-13(2)21-19(24)15-7-5-8-16(12-15)22-18(23)11-10-14-6-3-4-9-17(14)20/h3-9,12-13H,10-11H2,1-2H3,(H,21,24)(H,22,23) |
InChI 键 |
AJCNWTYWEXOSPN-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2Cl |
规范 SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[3-(2-phenylethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B268265.png)
![2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268266.png)

![3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268271.png)
![N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide](/img/structure/B268272.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268273.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B268274.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268275.png)
![2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268277.png)
![N-[2-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268282.png)